molecular formula C7H5BrO4 B13028520 2-bromo-4,6-dihydroxyBenzoic acid

2-bromo-4,6-dihydroxyBenzoic acid

Cat. No.: B13028520
M. Wt: 233.02 g/mol
InChI Key: AKISZGCAZIDBSX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4,6-trihydroxybenzoic acid using bromine in an acidic medium. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 2-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques. The use of advanced equipment and automation ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,6-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxybenzoic acid: Similar structure but with only one hydroxyl group.

    3-Bromo-4-hydroxybenzoic acid: Bromine and hydroxyl groups at different positions.

    5-Bromo-2,4-dihydroxybenzoic acid: Similar structure with bromine at the 5-position

Uniqueness

2-Bromo-4,6-dihydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at strategic positions allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

IUPAC Name

2-bromo-4,6-dihydroxybenzoic acid

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,9-10H,(H,11,12)

InChI Key

AKISZGCAZIDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)Br)O

Origin of Product

United States

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